molecular formula C8H5BrF4O B8242732 1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene

1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B8242732
M. Wt: 273.02 g/mol
InChI Key: RKBUZHKPPTXFAS-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring. It is known for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in organic synthesis .

Chemical Reactions Analysis

1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. In coupling reactions, for example, the compound participates in oxidative addition and transmetalation processes, facilitated by palladium catalysts . These reactions lead to the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.

Comparison with Similar Compounds

1-Bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-5-fluoro-2-methoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c1-14-7-2-4(8(11,12)13)6(10)3-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBUZHKPPTXFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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